molecular formula C8H8BrNO2 B2532546 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 368839-12-7

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

カタログ番号 B2532546
CAS番号: 368839-12-7
分子量: 230.061
InChIキー: RSBPTTBZKJYYLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-Bromo-2,3-dihydro-1,4-benzodiazepin-6-amine is a brominated derivative of 1,4-benzodiazepin-6-amine, which is a structural framework found in various pharmacologically active molecules. The presence of the bromo substituent at the 7th position on the benzodiazepine ring system may influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related brominated compounds typically involves the condensation of appropriate precursors followed by cyclization. For instance, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was achieved by condensing 1,4-benzodioxan-6-amine with 4-bromobenzaldehyde . Similarly, 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one was synthesized starting from bromazepam, followed by acylation and hydrolysis steps . These methods provide a basis for the synthesis of 7-Bromo-2,3-dihydro-1,4-benzodiazepin-6-amine, suggesting that a similar strategy involving the appropriate brominated starting material and subsequent cyclization could be employed.

Molecular Structure Analysis

The molecular structure of brominated compounds is often confirmed using spectral techniques and, in some cases, single-crystal X-ray diffraction analysis. For example, the 3D molecular structure of a related compound was confirmed and the intermolecular interactions responsible for crystal stability were established . These techniques would be essential in analyzing the molecular structure of 7-Bromo-2,3-dihydro-1,4-benzodiazepin-6-amine to ensure the correct substitution pattern and to understand the conformational preferences of the molecule.

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions, including oxidative cyclization, reductive amination, and bromination reactions. The synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines involved condensation and oxidative cyclization , while reductive amination was used to synthesize 6-bromo-1,2,3,4-tetrahydroisoquinoline . Benzylic bromination reactions have also been reported, indicating that brominated aromatic amines can be further functionalized . These reactions highlight the versatility of brominated compounds in chemical synthesis and their potential for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom, which is a heavy, electron-withdrawing group. This can affect the compound's boiling point, melting point, solubility, and reactivity. The electron-withdrawing nature of bromine can also impact the electronic properties of the aromatic system, potentially affecting its interaction with biological targets. The specific properties of 7-Bromo-2,3-dihydro-1,4-benzodiazepin-6-amine would need to be determined experimentally through methods such as melting point determination, solubility testing, and NMR spectroscopy.

科学的研究の応用

Anti-Diabetic Potential

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine, as part of a series of synthesized compounds, has been evaluated for its potential in treating type-2 diabetes. The derivatives of this compound demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting its relevance in the development of new anti-diabetic drugs (Abbasi et al., 2023).

Antibacterial and Antifungal Agents

Research on derivatives of this compound has shown promising antibacterial and antifungal properties. Some synthesized compounds exhibited significant antimicrobial potential and low hemolytic activity, indicating their suitability as therapeutic agents against microbial infections (Abbasi et al., 2020).

Potential in Addressing Inflammatory Ailments

Synthesized sulfonamides containing the 1,4-benzodioxin ring, which includes this compound, have shown potential as therapeutic agents for inflammatory diseases. These compounds demonstrated good inhibitory activity against various bacterial strains and lipoxygenase enzyme, indicating their potential role in treating inflammatory conditions (Abbasi et al., 2017).

Enzyme Inhibitory Potential

Several derivatives of this compound have been synthesized and tested for their enzyme inhibitory activities. These compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). The in silico molecular docking results were also consistent with in vitro enzyme inhibition data, suggesting their therapeutic potential in relevant diseases (Abbasi et al., 2019).

Biofilm Inhibition and Cytotoxicity

Compounds synthesized from this compound have been evaluated for their biofilm inhibitory action against bacteria such as Escherichia coli and Bacillus subtilis. Some of these compounds displayed suitable inhibitory action against bacterial biofilms and exhibited mild cytotoxicity, making them interesting candidates for further antimicrobial studies (Abbasi et al., 2020).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s important to handle it with appropriate safety precautions.

特性

IUPAC Name

6-bromo-2,3-dihydro-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBPTTBZKJYYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

368839-12-7
Record name 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2,3-dihydro-benzo[1,4]dioxin-6-ylamine (80 g, 530 mmol, 1 eq) in tetrahydrofuran (1000 mL) at −78° C. was treated with concentrated sulfuric acid (50 drops) then N-bromosuccinimide (94.2 g, 530 mmol, 1 eq) was added over 0.5 hour. After the addition the mixture was stirred at −78° C. for 1 hour then treated with solid sodium carbonate (12 g, 113 mmol, 0.21 eq). The mixture was evaporated and the residue partitioned between ether and water. The organic extract was dried, filtered and evaporated to give to oil that was chromatographed on silica gel eluting with dichloromethane to afford oil (141 g, 92%). LC/MS (ES) m/z 230 (MH+ 91%); 1H-NMR (400 MHz, d6-DMSO), 6.85 (1H, s, CHCNH2), 6.34 (1H, s, CHCBr), 4.79 (2H, s, NH2), 4.16 (4H, dd, J=16, 2×(CH2O))
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
94.2 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Yield
92%

Synthesis routes and methods II

Procedure details

A solution of 2,3-dihydro-benzo[1,4]dioxin-6-ylamine (32 g, 212 mmol) in dichloromethane (1 liter) was treated with a solution of bromine (10.8 ml, 212 mmol) in dichloromethane (100 ml) at 0° C. After the addition the mixture was stirred at room temperature for 1 hour then washed with saturated aqueous sodium bicarbonate solution containing a small amount of sodium sulphite. The organic organic extract was dried and evaporated affording an oil that was chromatographed on silica gel eluting with dichloromethane to afford an oil (14.8 g, 30%).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
30%

Synthesis routes and methods III

Procedure details

A solution of 2,3-dihydro-benzo[1,4]dioxin-6-ylamine (1 g, 6.6 mmol) in tetrahydrofuran (15 ml) was cooled to −78 deg C. then treated with 1 drop of concentrated sulphuric acid followed by N-bromosuccinimide (1.2 g, 6.6 mmol). The mixture was allowed to warm to room temperature over 1 hour then evaporated. The residue was dissolved in ether, washed with water then brine, dried and evaporated to afford an oil (1.4 g, 93%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Yield
93%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。